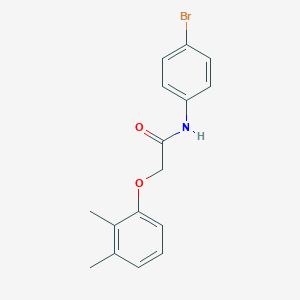

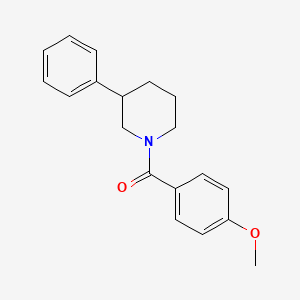

N-1,3-benzodioxol-5-yl-2-(1,3-benzoxazol-2-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that introduce functional groups to core structures, enabling the formation of complex molecules such as N-1,3-benzodioxol-5-yl-2-(1,3-benzoxazol-2-ylthio)acetamide. For instance, a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a structurally similar compound, has been described, showcasing the use of elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy for compound characterization (Khodot & Rakitin, 2022).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is often elucidated using spectroscopic methods. The structure determination of benzoxazole derivatives, for example, relies on 1H NMR, FTIR (Fourier transform infrared), MS (mass spectrometry), and elemental analysis, providing insights into the molecular arrangement and electronic environment of the atoms within the molecule (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives can lead to a variety of products depending on the reactants and conditions applied. For instance, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with various aldehydes to get substituted hydrazino derivatives indicates the versatility of these compounds in chemical synthesis (Thomas, Geetha, & Murugan, 2009).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties can be influenced by the specific functional groups present in the molecule and their interaction with the environment.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemical agents, stability under various conditions, and acidity or basicity (pKa), are essential for understanding the behavior of these compounds in chemical reactions and biological systems. The pKa determination of benzothiazole-2-yl acetamide derivatives, for instance, provides valuable information about their acidity, which can influence their biological activity and chemical reactivity (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds containing benzothiazole and benzoxazole structures, similar to N-1,3-benzodioxol-5-yl-2-(1,3-benzoxazol-2-ylthio)acetamide, have demonstrated promising antimicrobial activities. For example, a study on the ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus showed significant antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains with Minimum Inhibition Concentration (MIC) values ranging from 4–16 μg/mL (Rezki, 2016). These findings indicate the potential of similar compounds in the development of new antimicrobial agents.

Antitumor Activity

Research into benzothiazole and benzoxazole derivatives has also uncovered significant antitumor properties. A study evaluating the antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues found that certain compounds displayed broad-spectrum antitumor activity with GI50 values indicating 1.5–3.0-fold more potency compared with the control 5-FU (Al-Suwaidan et al., 2016). These results suggest the therapeutic potential of benzothiazole and benzoxazole derivatives in cancer treatment.

Anti-inflammatory and Analgesic Activities

Benzothiazole/benzoxazole derivatives have been investigated for their anti-inflammatory and analgesic properties as well. A study designing, synthesizing, and testing the anti-inflammatory activity of 1,2,4-triazole-based benzothiazole/benzoxazole derivatives identified compounds with significant in vitro and in vivo anti-inflammatory activity, alongside a safer GI profile (Tariq et al., 2018). Additionally, synthesized acetamide derivatives were found to exhibit potential analgesic properties in various nociceptive tests, highlighting their promise for pain management (Kaplancıklı et al., 2012).

Safety and Hazards

The safety and hazards associated with “N-1,3-benzodioxol-5-yl-2-(1,3-benzoxazol-2-ylthio)acetamide” would depend on its physical and chemical properties, as well as how it interacts with biological systems. Related compounds, such as synthetic cathinones, have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-15(17-10-5-6-13-14(7-10)21-9-20-13)8-23-16-18-11-3-1-2-4-12(11)22-16/h1-7H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFORBIWJAFGSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)